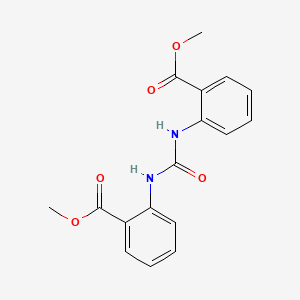

1,3-Bis(2-(methoxycarbonyl)phenyl)urea

Description

Contextual Significance of Urea-Based Architectures in Contemporary Chemistry

Urea (B33335) and its derivatives are a cornerstone of modern chemistry, with their influence spanning from the historical synthesis of urea by Friedrich Wöhler in 1828, which marked a pivotal moment in the development of organic chemistry, to their current-day applications in a multitude of scientific fields. uni.lu The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a versatile building block capable of forming stable hydrogen bonds, a property that is fundamental to its role in both biological systems and materials science. uni.lu

In the realm of medicinal chemistry, the urea moiety is a privileged scaffold, frequently incorporated into drug candidates to modulate their potency, selectivity, and pharmacokinetic properties. uni.lu Numerous clinically approved drugs for a range of conditions, including cancer and viral infections, feature a urea core, highlighting its importance in drug design. nih.gov Beyond pharmaceuticals, urea-based structures are integral to supramolecular chemistry, where their ability to form predictable and robust hydrogen-bonding networks is exploited to construct complex, self-assembling molecular architectures such as gels, polymers, and catalysts. researchgate.netsigmaaldrich.com The directional and strong nature of the hydrogen bonds in symmetrically 1,3-disubstituted ureas allows for the formation of well-ordered, one-dimensional tapes, which are of significant interest in the development of advanced materials.

The Molecular Entity: 1,3-Bis(2-(methoxycarbonyl)phenyl)urea within the Broader Family of Arylureas

This compound, also known by its IUPAC name dimethyl 2,2'-[carbonylbis(imino)]dibenzoate, is a specific member of the large family of arylureas. Arylureas, which are characterized by the attachment of at least one aromatic ring to the urea nitrogen atoms, are a significant class of compounds with wide-ranging applications. They are investigated for their biological activities and are also used as intermediates in the synthesis of various organic compounds.

Structural Framework and Key Functional Groups

The molecular structure of this compound is defined by a central urea core symmetrically substituted with two phenyl rings. A key feature of this molecule is the presence of a methoxycarbonyl group (-COOCH₃) at the ortho-position (the 2-position) of each phenyl ring relative to the point of attachment to the urea nitrogen.

This specific substitution pattern imparts distinct structural and electronic properties to the molecule. The key functional groups are:

The Urea Linkage (-NH-CO-NH-): This central group is planar and acts as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the C=O group). This dual functionality is crucial for its role in molecular recognition and self-assembly.

Aromatic Phenyl Rings: These bulky, hydrophobic groups influence the molecule's solubility and stacking interactions (π-π interactions) in the solid state or in solution.

Methoxycarbonyl Groups (-COOCH₃): Positioned on each ring, these ester groups are electron-withdrawing and can influence the acidity of the N-H protons of the urea. Their ortho-positioning can also lead to intramolecular hydrogen bonding with the adjacent urea N-H, potentially affecting the molecule's conformation and its intermolecular hydrogen bonding capabilities.

Historical and Current Research Trajectories in Substituted Phenylurea Chemistry

Historically, research into symmetrically substituted diaryl ureas has been extensive. The synthesis of this compound was reported in the scientific literature as early as 1976. In a study on the phosgenation of methyl anthranilate, this compound was isolated as a side product. Its formation was described, and it was characterized by its melting point and elemental analysis.

While there has been a significant amount of research on phenylurea derivatives in general, specific investigations into this compound appear to be limited since its initial synthesis. The broader field of substituted phenylurea chemistry, however, remains an active area of research. Current research trajectories often focus on:

Medicinal Chemistry: Many substituted phenylureas are being investigated as inhibitors of various enzymes, such as kinases and soluble epoxide hydrolase, which are implicated in diseases like cancer and hypertension. The substitution pattern on the phenyl rings is a critical determinant of biological activity, with studies often exploring how different substituents and their positions affect target binding and efficacy.

Materials Science: The self-assembly properties of bis-urea compounds are being harnessed to create novel supramolecular polymers and gels. These materials have potential applications in areas such as tissue engineering, drug delivery, and catalysis.

Synthetic Methodology: The development of new and more efficient methods for the synthesis of unsymmetrical and symmetrically substituted ureas continues to be of interest. These efforts often focus on avoiding the use of hazardous reagents like phosgene (B1210022) and developing one-pot procedures.

Although direct and recent research on this compound is not prominent in the current literature, its structural motifs suggest potential for further investigation within these modern research contexts.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆N₂O₅ | |

| Molecular Weight | 328.32 g/mol | Calculated |

| Melting Point | 177 °C | |

| Appearance | Crystalline solid | |

| Elemental Analysis (Calculated) | C, 62.19%; H, 4.91%; N, 8.53% | |

| Elemental Analysis (Found) | C, 61.90%; H, 4.91%; N, 8.66% | |

| Mass Spectrum (m/e) | 296 (molecular ion - H₂O) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

51364-45-5 |

|---|---|

Molecular Formula |

C17H16N2O5 |

Molecular Weight |

328.32 g/mol |

IUPAC Name |

methyl 2-[(2-methoxycarbonylphenyl)carbamoylamino]benzoate |

InChI |

InChI=1S/C17H16N2O5/c1-23-15(20)11-7-3-5-9-13(11)18-17(22)19-14-10-6-4-8-12(14)16(21)24-2/h3-10H,1-2H3,(H2,18,19,22) |

InChI Key |

LTFWYIIOXUJVQT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,3 Bis 2 Methoxycarbonyl Phenyl Urea

Established Synthetic Pathways for Aryl Urea (B33335) Compounds

The formation of the urea bond is a well-studied transformation, with several reliable methods at the disposal of synthetic chemists. These can be broadly categorized into those that utilize highly reactive isocyanate intermediates and those that employ catalytic, often transition-metal-mediated, approaches.

Condensation Reactions Involving Amines and Isocyanates

The most traditional and widely used method for the synthesis of ureas involves the reaction of an amine with an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions. For the preparation of symmetrical diaryl ureas, a common approach is the reaction of an aromatic amine with a phosgene (B1210022) equivalent to generate an aryl isocyanate in situ, which then reacts with another equivalent of the amine.

A general representation of this two-step, one-pot synthesis is the reaction of an aniline (B41778) derivative with triphosgene (B27547), a safer, solid substitute for the highly toxic phosgene gas. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride byproduct. The intermediate isocyanate is then treated with the same aniline derivative to afford the symmetrical urea. For instance, the synthesis of unsymmetrical N,N'-diaryl ureas has been successfully achieved by reacting an aminophenyl pyrrole (B145914) with triphosgene, followed by the addition of a different aniline. mdpi.com A similar principle applies to the synthesis of symmetrical ureas.

Another common method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a phosgene substitute. The amine is first reacted with CDI to form a carbamoylimidazolide intermediate. This intermediate is then reacted with a second amine to form the urea. This method is advantageous as it avoids the use of highly toxic reagents and the byproducts are imidazole (B134444) and carbon dioxide, which are easily removed.

Palladium-Catalyzed Carbonylation Approaches to Urea Linkages

In the quest for more sustainable and versatile synthetic methods, palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the construction of urea linkages. These methods often utilize carbon monoxide as a C1 source and can proceed via several mechanistic pathways.

One such approach involves the direct palladium-catalyzed oxidative carbonylation of amines. In this process, a primary amine is reacted with carbon monoxide and an oxidant, in the presence of a palladium catalyst, to yield a symmetrical urea. This method has been shown to be efficient for a variety of primary amines, leading to the formation of both cyclic and acyclic ureas.

Another strategy is the palladium-catalyzed reductive carbonylation of nitroaromatics. This one-step synthesis can produce symmetrical diaryl ureas in high yield and selectivity. The choice of solvent and ligands is crucial for directing the reaction towards the desired urea product over other potential products like anilines or carbamates. researchgate.net

The following table summarizes key aspects of these established synthetic pathways:

| Method | Key Reagents | Advantages | Disadvantages |

| Isocyanate Condensation (via Triphosgene) | Amine, Triphosgene, Base | High yields, well-established | Use of a phosgene equivalent |

| Isocyanate Condensation (via CDI) | Amine, 1,1'-Carbonyldiimidazole | Milder conditions, safer reagents | Stoichiometric use of CDI |

| Palladium-Catalyzed Oxidative Carbonylation | Amine, CO, Oxidant, Pd catalyst | Atom-economical | Requires pressure equipment for CO |

| Palladium-Catalyzed Reductive Carbonylation | Nitroarene, CO, Pd catalyst | Utilizes readily available starting materials | Can have selectivity issues |

Specific Synthetic Routes Towards 1,3-Bis(2-(methoxycarbonyl)phenyl)urea

Based on the established methodologies, a specific and reliable synthetic route to this compound involves the reaction of methyl 2-aminobenzoate (B8764639) (methyl anthranilate) with a phosgene equivalent. Methyl anthranilate is a readily available starting material. wikipedia.orgnih.gov

A plausible and effective method would be the use of triphosgene as the carbonyl source. In a typical procedure, a solution of methyl 2-aminobenzoate in an inert solvent, such as anhydrous tetrahydrofuran (B95107) (THF), would be treated with a stoichiometric amount of triphosgene in the presence of a tertiary amine base like triethylamine at low temperatures. This would generate the intermediate methyl 2-isocyanatobenzoate. Subsequent addition of another equivalent of methyl 2-aminobenzoate to the reaction mixture would lead to the formation of the desired product, this compound. The product can then be isolated and purified by standard techniques such as filtration and recrystallization.

The reaction scheme is as follows:

2 x Methyl 2-aminobenzoate + 1/3 (COCl₂)₃ (Triphosgene) → this compound + 2 HCl

This method is analogous to the reported synthesis of other N,N'-diaryl ureas. mdpi.com

Advanced Synthetic Strategies and Green Chemistry Approaches

Concerns over the toxicity of isocyanates and the desire for more environmentally benign processes have driven the development of advanced and greener synthetic strategies for urea synthesis.

Isocyanate-Free Synthesis Techniques

A significant area of research is the development of isocyanate-free routes to ureas and polyureas. One promising approach is the melt polycondensation of urea with diamines, which can proceed without the need for catalysts or solvents. biointerfaceresearch.com While this is more commonly applied to the synthesis of polymers, the underlying principle of using urea as a direct building block is relevant.

Another innovative isocyanate-free method involves the Ru-catalyzed carbene insertion into the N-H bonds of urea itself. This technique utilizes bis-diazo compounds as carbene precursors, offering a novel pathway to polyureas without the use of phosgene or isocyanates. nih.gov

Multi-component Reactions for Bis-Urea Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are highly valued in green chemistry for their efficiency and atom economy. google.com The Biginelli reaction is a classic example of an MCR that can produce dihydropyrimidinones, which are cyclic urea derivatives.

For the synthesis of bis-urea derivatives, one-pot three-component reactions have been developed. For example, the reaction of a diamine with two equivalents of an isocyanate in a single step provides a straightforward route to bis-ureas. While this specific example still utilizes isocyanates, the MCR approach minimizes waste and simplifies the synthetic process. The development of MCRs that completely avoid isocyanates for the synthesis of complex ureas is an active area of research.

The following table provides an overview of these advanced synthetic strategies:

| Strategy | Key Features | Advantages | Challenges |

| Isocyanate-Free Melt Polycondensation | Urea and diamine reactants, high temperature | Avoids toxic reagents and solvents | Primarily for polymers, may lack selectivity for small molecules |

| Isocyanate-Free Catalytic Carbene Insertion | Urea, bis-diazo compounds, Ru catalyst | Novel, isocyanate-free route | Requires specialized catalysts and precursors |

| Multi-component Reactions | Three or more reactants in one pot | High atom economy, reduced waste, simplified procedure | Development of novel isocyanate-free MCRs for bis-ureas is ongoing |

Reactivity and Functional Group Interconversions of the Methoxycarbonyl Moiety

The methoxycarbonyl groups (-COOCH₃) are the most reactive sites for functional group interconversions in this compound under many conditions. Standard ester transformations can be employed to convert these groups into other functionalities, thereby altering the molecule's physical and chemical properties.

Hydrolysis: The twin methoxycarbonyl groups can be hydrolyzed to the corresponding carboxylic acid groups under acidic or basic conditions. This reaction would transform the diester into 1,3-Bis(2-carboxyphenyl)urea. Acid-catalyzed hydrolysis of similar substituted phenylureas has been studied, indicating that such transformations are well-established. rsc.org The resulting dicarboxylic acid is a key intermediate, as the carboxylic acid groups can undergo a wide range of subsequent reactions.

Reduction: The ester functionalities can be reduced to primary alcohols. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which would yield 1,3-Bis(2-(hydroxymethyl)phenyl)urea. The reduction of ester groups in complex molecules to produce alcohols is a common synthetic strategy. rsc.org The resulting diol could be used in polymerization reactions or as a ligand for coordination chemistry.

Amidation: The methoxycarbonyl groups can be converted into amide groups by reacting with ammonia (B1221849) or primary or secondary amines. This reaction, often requiring heat, would produce the corresponding diamide, for example, 1,3-Bis(2-(aminocarbonyl)phenyl)urea. This conversion significantly changes the hydrogen-bonding capabilities of the molecule.

Illustrative Interconversions of the Methoxycarbonyl Group

| Starting Functional Group | Reagent(s) | Product Functional Group | Potential Product Name |

|---|---|---|---|

| Methoxycarbonyl (-COOCH₃) | H₂O, H⁺ or OH⁻ | Carboxylic Acid (-COOH) | 1,3-Bis(2-carboxyphenyl)urea |

| Methoxycarbonyl (-COOCH₃) | 1) LiAlH₄ 2) H₂O | Hydroxymethyl (-CH₂OH) | 1,3-Bis(2-(hydroxymethyl)phenyl)urea |

Derivatization and Scaffold Modification for Targeted Applications

The derivatization of the this compound scaffold can be approached by modifying the ester groups, as detailed above, or by altering the urea or aromatic ring systems for specific applications, such as in medicinal chemistry or materials science.

Derivatization via the Diacid Intermediate: The dicarboxylic acid, obtained from hydrolysis, is a versatile precursor. It can be converted into diacyl chlorides, which are highly reactive intermediates for forming new esters or amides. For instance, reaction with various alcohols or amines can lead to a library of new diesters or diamides with tailored properties. Furthermore, the presence of two carboxylic acid groups allows for the synthesis of macrocycles or polymers. For example, condensation reactions with diamines or diols could yield polyamides or polyesters, respectively. The synthesis of macroheterocycles from similar bis-urea precursors has been demonstrated. researchgate.net

Modification of the Urea Moiety: While the N-H bonds of the urea are relatively stable, they can participate in further reactions under specific conditions. For example, deprotonation followed by alkylation could introduce substituents on the urea nitrogens, although this can be challenging without affecting other functional groups. The urea moiety is crucial for the molecule's ability to form strong hydrogen bonds, a key feature in its crystal structure and in its potential interactions with biological targets. researchgate.net

Aromatic Ring Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions. The existing substituents (urea and methoxycarbonyl groups) will direct incoming electrophiles to specific positions on the ring. Both the urea linkage (an activating ortho-, para-director) and the methoxycarbonyl group (a deactivating meta-director) will influence the regioselectivity of reactions like nitration, halogenation, or sulfonation, likely leading to complex product mixtures.

Scaffold Modification for Biological Activity: Many complex urea derivatives are developed as inhibitors of enzymes like kinases or indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov By analogy, derivatives of this compound could be designed as therapeutic agents. For example, the functional groups could be transformed to mimic the pharmacophores of known drugs. The synthesis of new diphenyl urea derivatives often involves coupling an aniline derivative with an isocyanate. nih.gov The core scaffold of this compound could be strategically modified and then tested for various biological activities, such as antitumor or anti-diabetic properties. nih.govnih.gov

Potential Derivatization Strategies for Targeted Applications

| Target Application | Key Intermediate | Reaction Type | Resulting Structure |

|---|---|---|---|

| Polymer Synthesis | 1,3-Bis(2-carboxyphenyl)urea | Polycondensation with diamine | Polyamide-urea |

| Medicinal Chemistry | This compound | Hydrolysis, then coupling with bioactive amine | Diamide derivative |

| Macrocycle Synthesis | 1,3-Bis(2-(hydroxymethyl)phenyl)urea | Etherification with a dihalide linker | Macrocyclic polyether-urea |

Advanced Structural Characterization and Solid State Architecture

Crystallographic Investigations via Single-Crystal X-ray Diffraction

A successful crystallographic study would furnish a wealth of information, beginning with the fundamental parameters of the crystal lattice and extending to the detailed geometry of the molecule itself.

The initial step in a crystallographic analysis involves determining the crystal system (e.g., monoclinic, orthorhombic, triclinic) and the specific space group, which describes the symmetry elements present in the crystal lattice. The unit cell parameters—the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ)—define the repeating unit of the crystal structure. This data is crucial for understanding the packing of the molecules in the solid state.

With the atomic coordinates determined, a detailed analysis of the molecule's internal geometry would be possible. This includes the precise measurement of all bond lengths (the distances between the nuclei of two bonded atoms), bond angles (the angles formed by three connected atoms), and torsion angles (the dihedral angles that describe the rotation around a chemical bond). This data would be invaluable for understanding the electronic and steric effects within the molecule.

The conformation of the central urea (B33335) group is a key feature of diaryl ureas. Analysis would reveal whether the urea moiety adopts a syn-syn, syn-anti, or anti-anti conformation with respect to the N-H bonds and the carbonyl group. Furthermore, the orientation of the two peripheral phenyl rings relative to the central urea core would be precisely defined.

Elucidation of Intermolecular Interactions in the Crystal Lattice

The solid-state architecture of a molecular crystal is governed by a complex network of intermolecular interactions. Understanding these interactions is key to predicting and controlling the physical properties of the material.

Weak Non-Covalent Interactions and Their Role in Packing

Beyond the prominent hydrogen bonds and potential π-π stacking, a network of weaker non-covalent interactions plays a crucial role in the three-dimensional architecture of urea derivatives. These interactions include van der Waals forces and C—H⋯π interactions. In the crystal structure of a related dihydroquinoxaline derivative, C—H⋯π(ring) interactions, in conjunction with π-stacking, connect hydrogen-bonded chains into a full three-dimensional network. nih.gov The analysis of these weak interactions is essential for a comprehensive understanding of the crystal packing and the resulting material properties.

Polymorphism and Co-crystallization Studies of 1,3-Bis(2-(methoxycarbonyl)phenyl)urea Analogues

The ability of a compound to exist in multiple crystalline forms (polymorphism) or to crystallize with another molecule (co-crystallization) is of significant interest in materials science and pharmaceuticals. While specific studies on the polymorphism and co-crystallization of this compound are limited, extensive research on its analogues provides valuable insights.

For instance, 1,3-bis(3-fluorophenyl)urea (B11959935) is known to exhibit at least two concomitant polymorphs. researchgate.netnih.gov One form displays the typical antiparallel alignment of hydrogen-bonded urea chains, while the other shows a rare parallel orientation. researchgate.netnih.gov Similarly, 1,3-bis(m-cyanophenyl)urea has been found to exist in multiple polymorphic forms and can also form co-crystals with solvents like dimethyl sulfoxide. researchgate.net

Co-crystallization with urea as a co-former has been shown to improve the physicochemical properties of active pharmaceutical ingredients. nih.govresearchgate.netnih.gov For example, co-crystals of urea with catechin (B1668976) demonstrated enhanced stability, while a co-crystal with ellagic acid showed a significant increase in solubility. nih.govresearchgate.netnih.gov These studies on analogues highlight the potential for discovering novel solid forms of this compound with tailored properties.

Solution-State Conformational Analysis and Dynamics

Information regarding the solution-state conformational analysis and dynamics of this compound is not extensively detailed in the reviewed literature. However, for many urea-based molecules, the conformational flexibility in solution is a key characteristic. The rotation around the C-N bonds of the urea moiety and the bonds connecting the urea to the phenyl rings would be expected to occur in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in determining the preferred solution-state conformation and the energy barriers associated with conformational changes. The synthesis and characterization of related urea-clubbed imine analogs have utilized techniques like FTIR, NMR, and mass spectrometry to confirm their structures, which indirectly speaks to the types of analyses that would be relevant for understanding the solution behavior of the title compound. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule at the electronic level. These methods provide fundamental insights into the molecule's geometry, stability, and spectroscopic characteristics.

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, or its optimized geometry. For 1,3-Bis(2-(methoxycarbonyl)phenyl)urea, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

For diaryl ureas, a key structural feature is the conformation around the C-N amide bonds. Studies on similar molecules, such as N,N'-diaryl ureas, show a strong preference for specific conformations, often described as anti or syn with respect to the carbonyl group. It is predicted that the anti-anti conformer, where both phenyl rings are positioned on opposite sides of the urea (B33335) backbone, would be a low-energy state for this compound, facilitating the formation of intermolecular hydrogen bonds. The presence of the bulky methoxycarbonyl groups at the ortho positions would significantly influence the torsion angles between the urea plane and the phenyl rings, likely causing them to be non-coplanar to minimize steric hindrance.

Table 1: Predicted Key Geometric Parameters for this compound from DFT Calculations This table is illustrative, showing typical values expected from a DFT calculation on a diaryl urea.

| Parameter | Predicted Value | Description |

| C=O Bond Length | ~1.25 Å | Typical double bond length for a urea carbonyl group. |

| C-N Bond Length | ~1.38 Å | Partial double bond character due to resonance. |

| N-H Bond Length | ~1.01 Å | Standard single bond length. |

| C(phenyl)-N Angle | ~125° | Reflects sp² hybridization. |

| N-C-N Angle | ~118° | Angle within the central urea moiety. |

| C-N-C(phenyl)-C Torsion | 40-60° | Dihedral angle indicating twisting of the phenyl ring out of the urea plane. |

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These theoretical frequencies correspond to the vibrational modes of the molecule and can be directly compared with experimental Infrared (IR) and Raman spectra to confirm the structure. Key predicted vibrational modes for this compound would include the N-H stretching vibrations (typically around 3300-3400 cm⁻¹), the urea C=O (amide I) stretching (around 1650-1700 cm⁻¹), and the ester C=O stretching from the methoxycarbonyl groups (around 1720-1740 cm⁻¹).

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. For this molecule, distinct signals would be predicted for the amide N-H protons, the aromatic protons on the phenyl rings, and the methyl protons of the ester groups, providing a theoretical spectrum to aid in experimental characterization.

Table 2: Predicted Principal Vibrational Frequencies for this compound This table is illustrative and shows the type of data generated from frequency calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch | ~3450 | Asymmetric and symmetric stretching of the amine groups. |

| C-H Stretch (Aromatic) | ~3100 | Stretching of C-H bonds on the phenyl rings. |

| C-H Stretch (Methyl) | ~2950 | Stretching of C-H bonds in the methoxy groups. |

| C=O Stretch (Ester) | ~1730 | Carbonyl stretch of the methoxycarbonyl substituent. |

| C=O Stretch (Urea) | ~1680 | Amide I band, characteristic of the urea carbonyl. |

| N-H Bend / C-N Stretch | ~1590 | Amide II band, a mix of N-H bending and C-N stretching. |

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic properties. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings and the urea nitrogen atoms, while the LUMO would likely be distributed over the carbonyl groups and the aromatic system. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP) maps can also be calculated to visualize the electron density distribution. These maps would show regions of negative potential (electron-rich) around the carbonyl oxygen atoms, making them sites for electrophilic attack, and regions of positive potential (electron-poor) around the N-H protons, identifying them as hydrogen bond donors.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While quantum chemical calculations are excellent for describing single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in a solvent. An MD simulation of this compound in a solvent like water or dimethyl sulfoxide would reveal its dynamic behavior, including conformational changes and interactions with solvent molecules over time. nih.gov These simulations can provide insights into how solvent affects the conformational preferences and the accessibility of hydrogen-bonding sites, which is critical for understanding its behavior in a biological or chemical system. researchgate.net

Conformational Landscape Exploration through Computational Methods

A molecule's function is often dictated by its shape. Computational methods can be used to perform a systematic search of the conformational landscape of this compound to identify all stable low-energy conformers and the energy barriers for interconversion between them. This analysis would primarily focus on the rotation around the two C(phenyl)-N bonds. Studies on related N,N'-diaryl ureas have shown that multiple conformers, such as anti,anti, syn,syn, and anti,syn, can exist, with their relative stabilities influenced by steric and electronic factors. nih.govmanchester.ac.uk For this compound, the steric bulk of the ortho-substituents would heavily influence the rotational barriers and the relative energies of the different conformers. nih.gov

Table 3: Illustrative Relative Energies of Diaryl Urea Conformers This table provides a conceptual example of the output from a conformational analysis, based on general findings for this class of compounds.

| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population (%) |

| anti,anti | Both phenyl rings are anti to the C=O group. | 0.00 (Global Minimum) | >95% |

| anti,syn | One ring is anti, one is syn. | 2.5 - 4.0 | <5% |

| syn,syn | Both phenyl rings are syn to the C=O group. | > 5.0 | <1% |

Supramolecular Chemistry and Self Assembly Phenomena

Fundamental Principles of Non-Covalent Self-Assembly in Bis-Urea Systems

The self-assembly of bis-urea systems is a spontaneous process driven by the quest for a thermodynamic minimum. tue.nl This organization into ordered structures is primarily governed by a combination of hydrogen bonding, aromatic interactions, and hydrophobic forces. tue.nltue.nl

The urea (B33335) functional group is a powerful and highly directional hydrogen-bonding motif. tue.nlnih.gov It possesses two donor (N-H) and one acceptor (C=O) sites, enabling the formation of strong, bifurcated hydrogen bonds with a neighboring urea moiety. tue.nlreading.ac.uk This specific interaction pattern, where the two N-H groups of one urea molecule donate to the carbonyl oxygen of another, is a key driver in the self-assembly of bis-urea compounds. tue.nlreading.ac.uk In the case of 1,3-Bis(2-(methoxycarbonyl)phenyl)urea, the two urea groups provide the necessary sites for the formation of extended hydrogen-bonded chains, which are significantly stronger than single hydrogen bonds found in amides or urethanes. tue.nl The planarity and rigidity of the urea group further contribute to the formation of well-defined and robust supramolecular structures. tue.nl

In addition to hydrogen bonding, the aromatic phenyl rings in this compound play a crucial role in stabilizing the self-assembled structures. These rings can engage in π-π stacking interactions, a form of non-covalent bonding that arises from the electrostatic interaction between the quadrupole moments of the aromatic systems. reading.ac.ukacs.org These stacking interactions often work in concert with the hydrogen bonding network to guide the molecules into well-defined columnar or layered arrangements. acs.org

Furthermore, in certain solvent environments, hydrophobic forces can significantly contribute to the self-assembly process. tue.nlacs.org The hydrophobic phenyl rings and other nonpolar parts of the molecule will tend to minimize their contact with polar solvents, driving the aggregation of the molecules. This effect is particularly important in aqueous or other polar media. tue.nlacs.org Computational studies have highlighted the importance of urea-aromatic stacking and NH-π interactions in various biological and chemical systems, where urea molecules show a propensity to interact favorably with aromatic residues. nih.goviiit.ac.inresearchgate.net This stabilization is often due to favorable van der Waals-type dispersion interactions. nih.goviiit.ac.in

Coordination Chemistry: 1,3 Bis 2 Methoxycarbonyl Phenyl Urea As a Ligand

Ligand Design Strategy Incorporating the Urea (B33335) and Methoxycarbonyl Moieties

The design of 1,3-Bis(2-(methoxycarbonyl)phenyl)urea as a ligand is predicated on the strategic placement of its functional groups to facilitate metal ion coordination. The urea moiety (-NH-C(O)-NH-) and the two methoxycarbonyl groups (-C(O)OCH₃) present multiple potential donor sites. The urea group, a common motif in supramolecular chemistry, can coordinate to metal ions through its carbonyl oxygen atom. Furthermore, the nitrogen atoms of the urea can also participate in binding, particularly upon deprotonation. nih.gov

The methoxycarbonyl groups, being in the ortho position to the urea linkage on each phenyl ring, introduce additional coordination possibilities. The carbonyl oxygen of the ester is a potential donor atom. This arrangement allows for the possibility of the ligand acting in a multidentate fashion, potentially leading to the formation of stable chelate rings with a metal center. The flexibility of the phenylurea backbone allows the donor groups to orient themselves to accommodate the geometric preferences of various metal ions. The design, therefore, allows for a rich and varied coordination chemistry, with the potential to form both simple and complex supramolecular structures. nih.govsemanticscholar.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands containing urea and carbonyl functionalities typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govrdd.edu.iq The reaction conditions, such as temperature, pH, and the molar ratio of metal to ligand, can be controlled to direct the synthesis towards specific products. spuvvn.edu

Mononuclear and Polynuclear Coordination Compounds

The versatile nature of this compound allows for the formation of both mononuclear and polynuclear complexes. In a mononuclear complex, a single metal ion is coordinated to one or more ligand molecules. For instance, the ligand could chelate to a single metal center using the urea oxygen and one of the methoxycarbonyl oxygens.

Polynuclear complexes, containing two or more metal centers, can also be formed. nih.gov In this scenario, the ligand can act as a bridge between multiple metal ions. For example, the two distinct (methoxycarbonyl)phenylamino arms of the ligand could coordinate to two different metal centers, leading to the formation of a dimeric or polymeric structure. The choice of metal ion and reaction conditions plays a crucial role in determining the nuclearity of the resulting complex.

Chelate vs. Bridging Coordination Modes

The ligand can adopt different coordination modes, primarily categorized as chelate or bridging.

Chelate Coordination: In this mode, the ligand binds to a single metal ion through two or more donor atoms. For this compound, a potential chelation could involve the carbonyl oxygen of the urea group and the carbonyl oxygen of one of the ortho-methoxycarbonyl groups, forming a stable seven-membered ring with the metal ion. This type of intramolecular coordination often leads to the formation of discrete, mononuclear complexes. nih.govmdpi.com

Bridging Coordination: Here, the ligand coordinates to two or more different metal centers simultaneously. Given the two separate phenyl-methoxycarbonyl units, the ligand is well-suited for a bridging role. Each end of the ligand could coordinate to a different metal ion, resulting in the formation of polynuclear chains or more complex supramolecular assemblies. nih.gov The interplay between chelation and bridging can lead to a variety of structural isomers. rsc.org

Metal-Ligand Binding Affinities and Selectivity

The affinity and selectivity of this compound for different metal ions are governed by several factors. The nature of the metal ion, including its size, charge, and electronic configuration, will influence the stability of the resulting complex. The "hard and soft acids and bases" (HSAB) principle can provide a qualitative prediction of binding preferences. For instance, the oxygen donor atoms of the urea and methoxycarbonyl groups are considered "hard" bases and would be expected to bind preferentially to "hard" metal ions like Fe(III), Cr(III), and Al(III).

Structural Analysis of Coordination Complexes (e.g., X-ray Diffraction of Metal-Ligand Adducts)

The powder X-ray diffraction (PXRD) patterns of the ligand and its metal complexes can confirm the formation of new crystalline phases. nih.gov The positions and intensities of the diffraction peaks are unique to a specific crystalline structure.

Table 1: Hypothetical X-ray Crystallographic Data for a Metal Complex of this compound

| Parameter | Hypothetical Value |

| Chemical Formula | [M(C₁₇H₁₆N₂O₅)₂]X₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1934.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.456 |

| R-factor | 0.045 |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar metal-organic complexes.

Spectroscopic Probes for Metal-Ligand Interactions in Solution

While X-ray diffraction provides solid-state structural information, spectroscopic techniques are invaluable for studying metal-ligand interactions in solution. nih.gov

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O (urea and ester) and N-H groups upon coordination to a metal ion can be observed. A shift in the C=O stretching frequency to a lower wavenumber is indicative of coordination through the carbonyl oxygen. Similarly, changes in the N-H stretching and bending vibrations can provide evidence of the involvement of the urea nitrogens in binding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to probe the solution-state structure of diamagnetic metal complexes. The chemical shifts of the protons and carbons near the coordination sites will be affected by the presence of the metal ion. For example, the resonance of the N-H protons would be expected to shift significantly upon coordination. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of the ligand will typically be altered upon complexation with a metal ion. The appearance of new absorption bands or shifts in the existing bands can be monitored during a titration to determine the stoichiometry and binding constant of the metal-ligand complex.

Table 2: Spectroscopic Data for Ligand and a Hypothetical Metal Complex

| Spectroscopic Technique | This compound (Free Ligand) | Hypothetical Metal Complex |

| FT-IR (cm⁻¹) | ν(N-H): ~3300, ν(C=O, urea): ~1650, ν(C=O, ester): ~1720 | Δν(C=O) shift to lower frequency |

| ¹H NMR (ppm) | δ(N-H): ~8-9, δ(Ar-H): ~7-8, δ(O-CH₃): ~3.8 | Shift in δ(N-H) and aromatic protons |

| UV-Vis (nm) | λ_max: ~250, ~290 | Bathochromic or hypsochromic shift |

Note: This table provides expected spectroscopic characteristics based on known coordination chemistry principles.

Host Guest Chemistry and Molecular Recognition Properties

1,3-Bis(2-(methoxycarbonyl)phenyl)urea as a Host Framework

The structural architecture of This compound , also known by its IUPAC name methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate, provides a unique platform for potential host-guest interactions. The molecule consists of a central urea (B33335) group flanked by two phenyl rings, each substituted with a methoxycarbonyl group at the ortho position.

A key insight into its structural predisposition as a host comes from its crystal structure analysis. In the solid state, the molecule adopts a specific conformation where the two phenyl rings are not coplanar, exhibiting a dihedral angle of 42.1(1)°. This non-planar arrangement creates a cleft-like structure. The molecular conformation is further stabilized by two intramolecular hydrogen bonds between the urea N-H protons and the oxygen atoms of the methoxycarbonyl groups. acs.org This pre-organization, a crucial concept in host-guest chemistry, suggests that the molecule has a defined three-dimensional shape that could accommodate guest molecules. The presence of both hydrogen bond donors (the N-H groups of the urea) and acceptors (the carbonyl oxygens of the urea and ester groups) within a defined spatial arrangement is a hallmark of a potential host framework.

Principles of Molecular Recognition by Urea-Based Receptors

The efficacy of urea derivatives as molecular receptors stems from the distinct properties of the urea functional group. The two N-H groups of the urea are polarized and act as excellent hydrogen bond donors. This allows them to form strong and directional hydrogen bonds with a variety of guest molecules, particularly anions. rsc.orgresearchgate.netcapes.gov.br

The fundamental principle of molecular recognition by urea-based receptors lies in the concept of complementarity. This refers to the matching of size, shape, and electronic properties between the host and the guest. For a stable host-guest complex to form, the binding sites of the host must be geometrically and electronically compatible with the guest.

In diaryl ureas, the two N-H bonds can be oriented in a parallel fashion, making them particularly well-suited to bind with guests that have two adjacent hydrogen bond acceptor sites, such as the oxygen atoms of a carboxylate or an oxoanion. rsc.org The strength and selectivity of this binding can be fine-tuned by modifying the substituents on the aryl rings. Electron-withdrawing groups, for instance, can increase the acidity of the N-H protons, thereby enhancing their hydrogen-bonding capability and leading to stronger anion binding. acs.org

Selective Binding and Complexation with Guest Molecules

Anion Recognition and Sensing (e.g., Carboxylates)

Urea-based receptors have demonstrated a remarkable ability to selectively bind and sense anions, with a particular affinity for carboxylates. nih.gov The two parallel N-H bonds of the urea group are geometrically well-matched to form a bifurcated hydrogen bond with the two oxygen atoms of a carboxylate anion. This "chelate effect" leads to a stable complex.

Studies on similar diaryl ureas have shown high association constants for carboxylate anions like acetate (B1210297). researchgate.netacs.org The binding event can be monitored by various spectroscopic techniques, such as ¹H NMR, where the formation of hydrogen bonds leads to a downfield shift of the urea N-H proton signals. acs.org Furthermore, the incorporation of chromophoric or fluorophoric units into the receptor structure can enable the colorimetric or fluorescent sensing of the anion binding event. nih.goviucr.orgmdpi.com Given the structure of This compound , it is highly probable that it would also exhibit selective binding towards carboxylates.

Cation and Neutral Molecule Encapsulation

The primary binding interactions of simple diaryl ureas are dominated by hydrogen bonding with anionic species. However, more complex urea-containing host molecules, such as those integrated into macrocyclic or tritopic structures, have been shown to bind cations and neutral molecules. nih.gov In some cases, the urea carbonyl oxygen can participate in cation coordination, often in cooperation with other ligating groups within the host. nih.gov

For This compound , the methoxycarbonyl groups could potentially offer additional binding sites for cations. However, without experimental evidence, its capacity for cation or neutral molecule encapsulation remains speculative. The focus of research on similar open-chain diaryl ureas has predominantly been on their potent anion binding capabilities.

Stoichiometry and Stability of Host-Guest Complexes

The stoichiometry and stability of host-guest complexes are critical parameters that define the strength and nature of the interaction. For many bis-urea receptors, the formation of a 1:1 complex with the guest anion is a common observation. nih.govresearchgate.net The stability of these complexes is quantified by the association constant (Kₐ), with higher values indicating a more stable complex. wikipedia.orgchemguide.co.uk

For a range of diaryl urea receptors, association constants for anions such as acetate and dihydrogen phosphate (B84403) have been determined to be in the order of 10³ to 10⁴ M⁻¹ in solvents like DMSO. frontiersin.org The stability is influenced by factors including the electronic nature of the substituents on the aryl rings and the geometric fit between the host and guest. For example, receptors with electron-withdrawing groups tend to form more stable complexes with anions. nih.gov

Table 1: Representative Association Constants for Anion Binding by Diaryl Urea Receptors in DMSO

| Receptor | Anion | Association Constant (Kₐ, M⁻¹) |

| A related bis-urea receptor | Acetate | ~6 x 10⁴ |

| A molecular cleft with urea functionality | Fluoride | High Affinity |

| A molecular cleft with urea functionality | Dihydrogen Phosphate | High Affinity |

This table presents data for analogous compounds to illustrate the typical range of association constants and is not specific to this compound.

Applications in Molecular Separation Technologies

The selective binding properties of urea-based receptors make them promising candidates for applications in molecular separation technologies. The ability to differentiate between structurally similar anions opens up possibilities for their use in liquid-liquid extraction or as stationary phases in chromatography for anion separation. tue.nl

For instance, a material impregnated with a selective urea-based receptor could be used to extract a target anion from a mixture. While specific applications of This compound in this area have not been reported, the broader class of urea-functionalized materials is an active area of research for the development of new separation and purification methods.

Advanced Research Applications and Future Perspectives

Materials Science Applications

The ability of 1,3-Bis(2-(methoxycarbonyl)phenyl)urea to self-assemble into ordered supramolecular structures makes it a promising candidate for the development of advanced materials. The urea (B33335) moiety is a well-established and robust hydrogen-bonding motif, capable of forming strong and directional interactions. tue.nl

Functional Supramolecular Materials with Tailored Properties

The core of this compound's potential in materials science lies in its capacity to form one-dimensional hydrogen-bonded chains. The two urea N-H groups can act as hydrogen bond donors, while the carbonyl oxygen can act as an acceptor, leading to the formation of a bifurcated hydrogen bond. This directional and cooperative nature of urea-urea interactions can drive the self-assembly of the molecules into long, polymeric chains. nih.gov The phenyl rings, in turn, can engage in π-π stacking interactions, further stabilizing these supramolecular polymers.

By modifying the chemical structure, for instance, by changing the ester group or introducing substituents on the phenyl ring, it is possible to tune the properties of the resulting supramolecular materials. For example, the introduction of long alkyl chains could lead to the formation of organogels, where the supramolecular polymer network entraps a solvent. The mechanical properties and stimuli-responsiveness of such gels could be tailored for specific applications, such as in soft robotics or for controlled release systems.

The synthesis of bis-aromatic urea-based polyurethane elastomers has been demonstrated, where the urea motif acts as a physical cross-linker, imparting self-healing properties to the material. nih.gov Similarly, this compound could be incorporated into polymer backbones to create novel elastomers with tunable mechanical and thermal properties.

Table 1: Potential Properties of Supramolecular Materials Based on this compound and its Analogs

| Material Type | Potential Properties | Potential Applications |

| Supramolecular Polymers | High directionality, thermal reversibility, tunable solubility | Smart coatings, printable electronics, self-healing materials |

| Organogels | Stimuli-responsive (pH, temperature), thixotropic behavior | Drug delivery, tissue engineering scaffolds, soft actuators |

| Elastomers | Enhanced mechanical strength, self-healing capabilities | Flexible electronics, sealants, biomedical implants |

Exploration in Organic Electronic Device Components

The extended π-conjugated system of the phenyl rings in this compound, coupled with its self-assembly capabilities, makes it an interesting candidate for exploration in organic electronic devices. The formation of ordered stacks of aromatic rings can facilitate charge transport, a crucial property for organic semiconductors.

While the intrinsic conductivity of this compound itself may be limited, it could serve as a host material in a host-guest system, where a dopant molecule is introduced to enhance conductivity. The methoxycarbonyl groups could also be chemically modified to tune the electronic properties of the molecule, for example, by conversion to carboxylic acids or by coupling with other electronically active moieties.

Furthermore, the self-assembly of this molecule on surfaces could be exploited to create well-ordered thin films, which are essential for the performance of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to control the molecular orientation on a substrate is a key challenge in organic electronics, and the directional hydrogen bonding of the urea group could provide a powerful tool to achieve this.

Chemical Sensor Development based on this compound Scaffolds

The urea functional group is a well-known recognition motif for anions, primarily through hydrogen bonding interactions. nih.gov This makes this compound a promising platform for the development of chemical sensors.

Design and Mechanism of Fluorescent Chemosensors

A fluorescent chemosensor typically consists of a recognition unit (receptor) and a signaling unit (fluorophore). In the case of this compound, the bis-urea moiety can act as the receptor. To create a fluorescent sensor, a fluorophore would need to be incorporated into the molecular structure. This could be achieved by synthesizing derivatives where one or both of the phenyl rings are replaced by or coupled to a fluorescent group, such as naphthalene, pyrene, or rhodamine. sci-hub.senih.gov

The sensing mechanism would rely on a change in the fluorescence properties of the fluorophore upon binding of an analyte to the urea receptor. This change can be a "turn-off" response (fluorescence quenching) or a "turn-on" response (fluorescence enhancement). For example, the binding of an anion to the urea groups could alter the electronic environment of the fluorophore, leading to a change in its emission intensity or wavelength. researchgate.net

The ortho-methoxycarbonyl groups could play a crucial role in pre-organizing the receptor for anion binding, potentially enhancing selectivity. The interaction of the anion with the urea protons can be influenced by the steric and electronic effects of these adjacent ester groups.

Sensing of Specific Ions and Small Molecules

The design of the binding pocket created by the two urea groups and the phenyl rings can be tailored to achieve selectivity for specific anions. The size, shape, and charge density of the anion are all factors that determine the strength and specificity of the interaction. For instance, receptors with a more rigid structure might show a higher selectivity for a particular anion that fits well into the binding cavity. rsc.org

By modifying the spacer between the two urea groups, it is possible to tune the distance and orientation of the binding sites, thereby influencing the selectivity for different anions. While this compound has a fixed phenyl spacer, the principles learned from other bis-urea systems with flexible or rigid linkers can inform the design of related sensors with tailored selectivities. rsc.org

Beyond anions, urea-based receptors have also been explored for the recognition of neutral molecules, such as sugars, through hydrogen bonding interactions. The potential for this compound to act as a sensor for small organic molecules would depend on the specific design of the binding site and the nature of the intermolecular interactions.

Table 2: Potential Analytes for Sensors Based on this compound Scaffolds

| Analyte Class | Examples | Potential Sensing Mechanism |

| Anions | Fluoride, Chloride, Acetate (B1210297), Dihydrogenphosphate | Fluorescence quenching or enhancement upon binding to the urea groups. researchgate.netrsc.org |

| Small Neutral Molecules | Sugars, Amides | Perturbation of supramolecular assemblies leading to a change in optical properties. |

| Metal Ions | (with modification) | Coordination with modified functional groups leading to a colorimetric or fluorescent response. nih.gov |

Principles of Aggregation-Induced Emission (AIE) for Sensing

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. rsc.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. AIE-based sensors are particularly attractive because they offer a "turn-on" fluorescence response, which generally provides higher sensitivity than "turn-off" sensors.

A urea derivative has been shown to exhibit AIE activity, and this property has been utilized for the selective detection of proteins. nih.gov The structure of this compound, with its multiple rotatable single bonds (C-N and C-C), suggests that it could potentially be an AIE-active molecule or a building block for AIE-active materials. In a dilute solution, the phenyl rings and methoxycarbonyl groups can rotate freely, leading to non-radiative decay of the excited state. However, in an aggregated state, these rotations would be restricted, potentially leading to strong fluorescence emission.

The sensing mechanism using an AIE-active derivative of this compound would involve the analyte inducing aggregation or disaggregation of the sensor molecules. For example, a sensor that is aggregated and highly fluorescent in a particular solvent system could be disaggregated upon interaction with a specific analyte, leading to fluorescence quenching. Conversely, an analyte could induce the aggregation of a non-emissive sensor, resulting in a "turn-on" AIE response. nih.gov

The development of AIE-active sensors based on the this compound scaffold would require careful molecular design to promote AIE behavior while maintaining selectivity for the target analyte. This could involve the incorporation of known AIE-active moieties like tetraphenylethylene. nih.gov

Molecular Ligand Design for Interrogation of Biological Systems

The diaryl urea scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. nih.govnih.gov Its ability to form strong and directional hydrogen bonds with biological targets like proteins and enzymes makes it an excellent pharmacophore for designing potent and selective inhibitors. nih.gov

Design Principles: The design of urea-based ligands for biological systems hinges on several key principles. The urea moiety itself acts as a rigid spacer and a potent hydrogen-bond donor-acceptor unit. The two N-H groups can engage in bidentate hydrogen bonding with carboxylate or phosphate (B84403) groups commonly found in enzyme active sites, while the carbonyl oxygen can act as a hydrogen bond acceptor. nih.gov

For this compound, the ortho-methoxycarbonyl groups are a critical design element. They enforce a specific conformation on the molecule, which can pre-organize it for binding to a target. This steric influence can enhance binding affinity and selectivity. Furthermore, these ester groups can be hydrolyzed in vivo to the corresponding carboxylic acids, which can then form additional ionic or hydrogen-bond interactions with the target protein. This pro-drug strategy is a common approach in drug design.

Molecular Interactions: Diaryl ureas are particularly effective as Type II kinase inhibitors, which bind to the inactive conformation of the kinase. nih.gov They typically form hydrogen bonds with a conserved glutamic acid and the backbone amide of an aspartic acid in the DFG motif of the kinase domain. nih.gov The aryl rings of the urea can be substituted to occupy adjacent hydrophobic pockets, further enhancing binding affinity and selectivity. nih.gov For example, new 1,3-diphenylurea (B7728601) derivatives have been designed as c-MET and VEGFR-2 inhibitors, demonstrating potent anti-cancer activity. nih.gov

In the context of this compound, the phenyl rings could be further functionalized to optimize interactions with specific biological targets. The methoxycarbonyl groups could be positioned to interact with polar residues or solvent-exposed regions of a binding pocket. The design of urea derivatives as inhibitors of anaplastic lymphoma kinase (ALK) involved generating a homology model of the kinase in its inactive state to guide the design of potent inhibitors. nih.gov A similar computational approach could be applied to predict the binding mode and affinity of this compound and its derivatives to various biological targets.

| Design Principle | Description | Example Target Class | Reference |

|---|---|---|---|

| Bidentate Hydrogen Bonding | The two N-H groups of the urea form strong, directional hydrogen bonds with acceptors on the protein target. | Kinases, α-Glucosidase | nih.govnih.gov |

| Conformational Restriction | Substituents on the aryl rings restrict the rotation of the molecule, pre-organizing it for binding. | Kinases | nih.govnih.gov |

| Hydrophobic Interactions | Aryl rings and their substituents occupy hydrophobic pockets in the binding site. | Kinases, ROCK2 | nih.govnih.gov |

| Pro-drug Approach | Ester or other functional groups can be metabolized to more active forms in vivo. | General Drug Design | nih.gov |

Emerging Directions and Interdisciplinary Research Opportunities

The unique structural and chemical properties of this compound open up several avenues for future research at the intersection of chemistry, materials science, and biology.

One emerging area is the development of "smart" materials. The hydrogen-bonding capabilities of the urea group are central to the formation of supramolecular polymers and gels. nih.govtue.nl By incorporating photo- or pH-responsive groups onto the phenyl rings, it may be possible to create materials that change their properties in response to external stimuli. The self-assembly of bis-urea macrocycles into porous supramolecular structures has been explored for use as nanoreactors, demonstrating the potential for creating confined chemical environments. nih.gov

In the realm of materials science, urea-containing metal-organic frameworks (MOFs) have been synthesized for applications such as anion recognition. acs.org Immobilizing urea fragments within a rigid MOF structure prevents self-association and allows the hydrogen-bonding sites to be exploited for substrate binding. acs.org this compound or its dicarboxylate analogue could serve as a functionalized linker in the synthesis of novel MOFs with tailored pore sizes and chemical environments for applications in sensing, catalysis, or gas storage.

Interdisciplinary research combining synthetic chemistry with biology could lead to the development of novel therapeutics. The diaryl urea scaffold is already a proven pharmacophore, and the specific substitution pattern of this compound offers a unique starting point for the design of new enzyme inhibitors or receptor modulators. nih.govnih.gov For example, diaryl ureas have been investigated as inhibitors of α-glucosidase for the management of diabetes. nih.govnih.gov The synthesis and biological evaluation of a library of derivatives based on this core structure could lead to the discovery of new drug candidates.

Furthermore, the catalytic properties of this compound could be harnessed in new synthetic methodologies. The development of efficient and selective organocatalysts is a major goal in green chemistry. The potential for this compound to act as a bifunctional or cooperative catalyst warrants further investigation.

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-Bis(2-(methoxycarbonyl)phenyl)urea with high purity?

Methodological Answer:

- Stepwise Coupling Approach : React 2-(methoxycarbonyl)phenyl isocyanate with aniline derivatives under anhydrous conditions. Use tetrahydrofuran (THF) as a solvent and triethylamine as a base to neutralize HCl byproducts .

- One-Pot Synthesis : Combine substituted phenylamines with carbonyl diimidazole (CDI) in dichloromethane (DCM) at 0–5°C, followed by addition of 2-(methoxycarbonyl)aniline. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Purification : Recrystallize from ethanol/water mixtures (70:30 v/v) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers characterize the structural and thermal stability of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : Assign peaks using NMR (δ 7.8–8.2 ppm for aromatic protons, δ 3.9 ppm for methoxy groups) and NMR (δ 165–170 ppm for carbonyl carbons) .

- FT-IR : Identify urea C=O stretch (~1640–1680 cm) and methoxy C–O vibrations (~1250 cm) .

- Thermal Stability : Perform TGA under nitrogen (heating rate 10°C/min) to assess decomposition temperatures (>200°C typical for aryl ureas) .

Q. What experimental conditions are critical for handling and storing this compound?

Methodological Answer:

- Storage : Store in airtight containers at –20°C under nitrogen to prevent hydrolysis of the urea moiety. Desiccate to avoid moisture-induced degradation .

- pH Sensitivity : Avoid aqueous solutions with pH <4 or >10, as acidic/basic conditions hydrolyze the urea group into amines and CO .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electron-withdrawing groups) influence its bioactivity?

Methodological Answer:

- SAR Studies : Compare analogues (e.g., 1,3-Bis(2,4-dimethoxyphenyl)urea vs. 1,3-Bis(3,4-difluorophenyl)urea ):

- Electron-Withdrawing Groups : Fluorine substituents enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) via dipole interactions.

- Methoxy Positioning : Ortho-substituted methoxy groups (as in the target compound) may sterically hinder binding but improve metabolic stability .

- Assays : Use enzyme inhibition assays (e.g., IC determination) and molecular docking (AutoDock Vina) to correlate substituent effects with activity .

Q. What computational strategies can predict its interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) using AMBER or GROMACS. Analyze hydrogen bonding (urea NH to heme oxygen) and π-π stacking (aromatic rings to phenylalanine residues) .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and reactive sites for electrophilic attack .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed journals. For example, discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays) .

- Control Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) and replicate experiments under identical conditions (pH, temperature, cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.